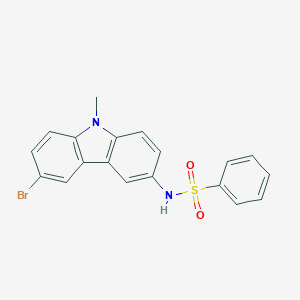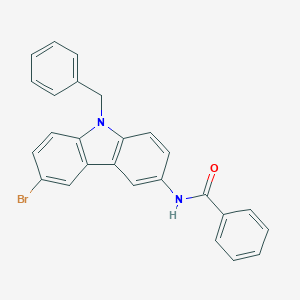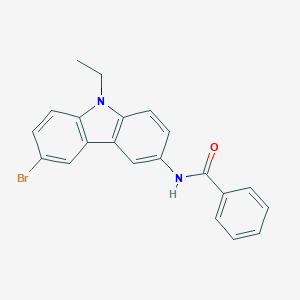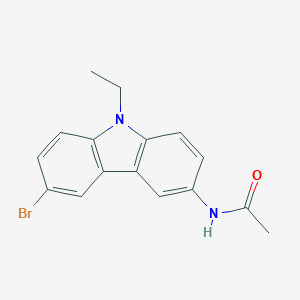![molecular formula C16H22N2O2S B279050 2-isopropyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B279050.png)
2-isopropyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-isopropyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a sulfonamide derivative of imidazole and is commonly known as TMSI. It is a white solid with a molecular weight of 357.49 g/mol and a melting point of 129-131 °C.
作用機序
The mechanism of action of TMSI is based on its ability to act as a sulfonating agent. It reacts with various functional groups, including amines, alcohols, and thiols, to form sulfonamides, sulfonates, and sulfonyl ethers, respectively. This mechanism has been widely used in the synthesis of various organic compounds.
Biochemical and Physiological Effects:
TMSI has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes, including carbonic anhydrase and acetylcholinesterase. Additionally, TMSI has been shown to have antitumor and antimicrobial activities. However, further studies are needed to fully understand the biochemical and physiological effects of TMSI.
実験室実験の利点と制限
TMSI has several advantages and limitations for lab experiments. One of the main advantages is its high purity, which makes it a reliable reagent for organic synthesis. Additionally, TMSI is relatively easy to handle and store. However, one of the limitations of TMSI is its strong sulfonating ability, which can lead to unwanted side reactions. Therefore, it is important to carefully control the reaction conditions when using TMSI.
将来の方向性
There are several future directions for the study of TMSI. One potential direction is the development of new synthetic routes for TMSI that are more efficient and environmentally friendly. Additionally, further studies are needed to fully understand the biochemical and physiological effects of TMSI. Furthermore, the potential applications of TMSI in the field of drug discovery and development should be explored. Overall, TMSI is a promising compound with significant potential for various scientific research applications.
合成法
The synthesis of TMSI involves the reaction of 2-isopropylimidazole with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields TMSI as a white solid in high purity.
科学的研究の応用
TMSI has been extensively studied for its potential applications in various fields of scientific research. One of the main applications of TMSI is in the field of organic synthesis. It is commonly used as a reagent for the synthesis of various organic compounds, including sulfonamides, imidazoles, and other heterocyclic compounds.
特性
製品名 |
2-isopropyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole |
|---|---|
分子式 |
C16H22N2O2S |
分子量 |
306.4 g/mol |
IUPAC名 |
2-propan-2-yl-1-(2,3,5,6-tetramethylphenyl)sulfonylimidazole |
InChI |
InChI=1S/C16H22N2O2S/c1-10(2)16-17-7-8-18(16)21(19,20)15-13(5)11(3)9-12(4)14(15)6/h7-10H,1-6H3 |
InChIキー |
RATDJECORNFXSM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2C=CN=C2C(C)C)C)C |
正規SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2C=CN=C2C(C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[3-(4-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278969.png)
![3-[3-(2-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278970.png)




![3-[3-(4-Ethylphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278979.png)
![2-[3-(2,4-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278981.png)
![2-(Methylamino)-7-[3-(4-pyridinyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278984.png)
![2-Hydroxy-3-[3-(2-pyridinyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278986.png)
![3-[3-(2,3-Dimethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278987.png)
![3-[3-(3-Chlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278989.png)
![3-[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one](/img/structure/B278990.png)